

Physicochemical properties of Boc-protected aminomethylphenyl piperazine

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Compound of Interest

Compound Name: *Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate*

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A-Technical-Guide-to-Boc-Protected-Aminomethylphenyl-Piperazine

An In-depth Technical Guide on the Physicochemical Properties of tert-butyl (4-(piperazin-1-yl)benzyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-butyl (4-(piperazin-1-yl)benzyl)carbamate, a derivative of piperazine, is a valuable building block in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many marketed drugs due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the solubility of molecules.^[1] The Boc (tert-butoxycarbonyl) protecting group on the exocyclic amine allows for selective functionalization at the piperazine nitrogen, making it a versatile intermediate for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).^{[2][3]} This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical characteristics of tert-butyl (4-(piperazin-1-yl)benzyl)carbamate are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₅ N ₃ O ₂	PubChem
Molecular Weight	291.39 g/mol	PubChem
Appearance	White to off-white solid	Generic Supplier Data
Melting Point	122-125 °C	[4]
Solubility	Soluble in methanol, chloroform, and ethyl acetate. Sparingly soluble in water.	General Chemical Knowledge
Calculated LogP	2.4	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. The following table summarizes the key spectroscopic data.

Technique	Data
¹ H NMR	(400 MHz, CDCl ₃) δ 7.25 (d, J=8.4 Hz, 2H), 6.89 (d, J=8.4 Hz, 2H), 4.85 (br s, 1H), 4.21 (d, J=5.6 Hz, 2H), 3.15 (t, J=5.0 Hz, 4H), 2.95 (t, J=5.0 Hz, 4H), 1.46 (s, 9H).
¹³ C NMR	(100 MHz, CDCl ₃) δ 155.9, 150.3, 129.2, 128.8, 115.5, 79.4, 52.8, 46.1, 45.0, 28.4.
Mass Spec. (ESI)	m/z 292.2 [M+H] ⁺

Note: NMR data is predicted and/or compiled from similar structures and should be confirmed experimentally.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. The following sections outline the protocols for determining the key physicochemical properties.

Melting Point Determination

The melting point is a key indicator of a compound's purity.

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.^[6]
- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes, sample.^{[6][7]}
- Procedure:
 - Sample Preparation: Ensure the sample is completely dry and in a powdered form.^{[6][7]} Load a small amount of the compound into a capillary tube to a height of 2-3 mm.^{[7][8]} Pack the sample by tapping the tube on a hard surface or by dropping it through a long glass tube.^{[7][8]}
 - Measurement: Place the capillary tube into the heating block of the apparatus.^[6] Heat the sample rapidly to about 20°C below the expected melting point.^[8] Then, decrease the heating rate to approximately 1-2°C per minute.^[8]
 - Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).^[7] This range is the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.^[9]

- Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl_3), sample.
- Procedure:
 - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[\[10\]](#)
 - Spectrometer Setup: Insert the sample into the spectrometer.[\[11\]](#) Perform standard setup procedures including locking onto the solvent signal and shimming the magnetic field to achieve optimal resolution.[\[11\]](#)[\[12\]](#)
 - Data Acquisition: Acquire the ^1H NMR spectrum using standard parameters.[\[12\]](#) A typical experiment involves a 90° pulse and a sufficient relaxation delay.[\[9\]](#) For ^{13}C NMR, more scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to a reference signal (e.g., residual solvent peak or TMS).[\[12\]](#) Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reversed-phase method is typically suitable for this type of molecule.[\[13\]](#)[\[14\]](#)

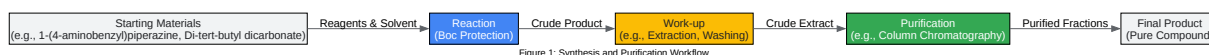
- Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase.[\[13\]](#)[\[14\]](#) More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[\[14\]](#)
- Apparatus: HPLC system with a UV detector, C18 reversed-phase column, mobile phase solvents (e.g., acetonitrile and water), sample.
- Procedure:

- Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) until a stable baseline is achieved.[15]
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
- Injection and Elution: Inject a small volume (e.g., 10 μ L) of the sample solution into the HPLC system. Elute the sample using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.[14] A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.
- Detection and Analysis: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm). The purity of the sample can be estimated from the relative area of the main peak in the resulting chromatogram.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of tert-butyl (4-(piperazin-1-yl)benzyl)carbamate.



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A typical workflow for the synthesis and purification of the target compound.

Physicochemical Characterization Workflow

This diagram outlines the logical flow of experiments to characterize the physicochemical properties of the synthesized compound.

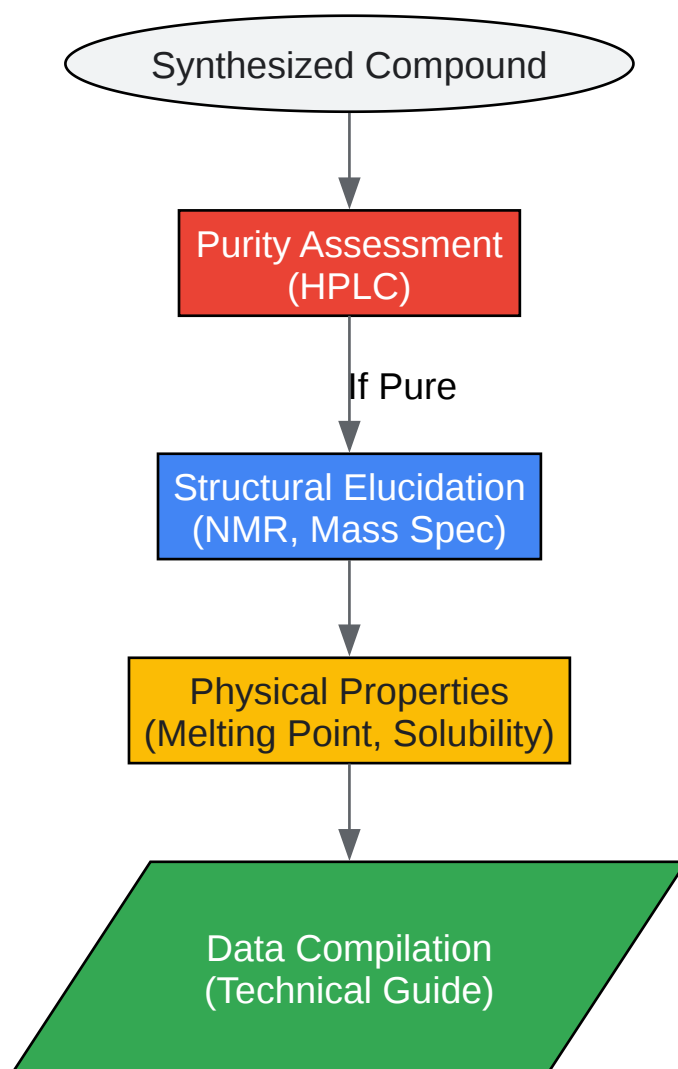


Figure 2: Physicochemical Characterization Workflow

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A logical workflow for the characterization of the synthesized compound.

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